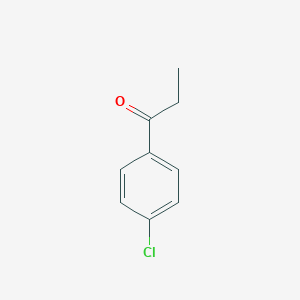

4'-Chloropropiophenone

Description

Propriétés

IUPAC Name |

1-(4-chlorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADCYRBXQAJXJTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048203 | |

| Record name | Ethyl 4-chlorophenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6285-05-8 | |

| Record name | 1-(4-Chlorophenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6285-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Chloropropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006285058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Chloropropiophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5600 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanone, 1-(4-chlorophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 4-chlorophenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-chloropropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.920 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4'-CHLOROPROPIOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26AY8WJA1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Reaction Components and Stoichiometric Considerations

The synthesis involves three primary components:

-

Chlorobenzene : Acts as the aromatic substrate, with its electron-withdrawing chlorine group enhancing electrophilic susceptibility.

-

Propionyl chloride : Serves as the acylating agent, generating the acylium ion intermediate upon interaction with AlCl₃.

-

Aluminum chloride (AlCl₃) : Functions as the Lewis acid catalyst, facilitating the formation of the electrophilic acylium ion.

A stoichiometric excess of propionyl chloride (0.11 mol per 0.1 mol chlorobenzene) ensures complete conversion, while AlCl₃ is typically used at 1.2 equivalents to drive the reaction to completion.

Catalytic Mechanism and Intermediate Formation

The mechanism proceeds through three stages:

-

Acylium ion generation : AlCl₃ coordinates with propionyl chloride, inducing polarization and the formation of the acylium ion (CH₃CH₂C≡O⁺).

-

Electrophilic attack : The acylium ion reacts with chlorobenzene, forming a sigma complex stabilized by resonance with the aromatic ring.

-

Deprotonation and rearomatization : Loss of a proton regenerates the aromatic system, yielding this compound.

Key intermediates, such as the acylium ion-aluminum tetrachloride complex ([CH₃CH₂CO⁺][AlCl₄⁻]), have been characterized via spectroscopic methods.

Process Optimization and Yield Enhancement

Temperature Modulation Strategies

Reaction temperature critically influences yield and selectivity:

-

Initial stage : Conducted at 10°C to control exothermicity during propionyl chloride addition.

-

Post-addition phase : Elevated to 25°C for 2 hours to complete the reaction, monitored via TLC for chlorobenzene depletion.

Deviations beyond this range risk side reactions, including polyacylation or solvent decomposition.

Catalyst Loading and Solvent Selection

AlCl₃ loading at 1.2 equivalents maximizes catalytic efficiency without promoting side reactions. Dichloromethane (CH₂Cl₂) is preferred over alternatives like carbon disulfide due to its lower toxicity and higher polarity, which stabilizes ionic intermediates.

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| AlCl₃ Equivalents | 1.2 | 96.5% |

| Solvent | Dichloromethane | 98.9% purity |

| Reaction Time | 2 hours | >95% conversion |

Work-Up and Purification Protocols

Post-reaction processing ensures high-purity product isolation:

-

Quenching : The reaction mixture is poured onto ice-cold hydrochloric acid (HCl) to neutralize excess AlCl₃ and hydrolyze unreacted intermediates.

-

Extraction : Dichloromethane layers are separated and washed sequentially with 5% citric acid, saturated sodium bicarbonate (NaHCO₃), and brine to remove acidic and ionic residues.

-

Drying and Crystallization : Anhydrous sodium sulfate (Na₂SO₄) removes trace water, followed by solvent evaporation under reduced pressure. The resultant solid is recrystallized, yielding this compound with a melting point of 35–37°C.

Analytical Characterization and Quality Control

High-performance liquid chromatography (HPLC) confirms a purity of 98.9%, while nuclear magnetic resonance (NMR) spectroscopy validates structural integrity:

-

¹H NMR (CDCl₃) : δ 7.90 (d, 2H, aromatic), 7.45 (d, 2H, aromatic), 2.95 (q, 2H, CH₂), 1.20 (t, 3H, CH₃).

-

UV-Vis : λ_max = 252 nm (ε = 11,000 M⁻¹cm⁻¹), characteristic of the conjugated carbonyl-aromatic system.

Alternative Synthetic Pathways and Limitations

While Friedel-Crafts acylation dominates industrial production, alternative methods face significant challenges:

-

Chlorination of Propiophenone : Direct chlorination using Cl₂ or SOCl₂ often results in regioisomeric mixtures, with undesired α-chloro derivatives predominating.

-

Grignard Reaction : Reaction of 4-chlorophenylmagnesium bromide with propionitrile is theoretically viable but impractical due to moisture sensitivity and low yields .

Analyse Des Réactions Chimiques

Types of Reactions

4’-Chloropropiophenone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4’-chlorobenzoic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: The compound can be reduced to 4’-chloropropiophenol using reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Sodium hydroxide (NaOH) in aqueous solution or amines in organic solvents.

Major Products Formed

Oxidation: 4’-Chlorobenzoic acid.

Reduction: 4’-Chloropropiophenol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Synthesis

4'-Chloropropiophenone is primarily utilized as an intermediate in the synthesis of several organic compounds. Its reactivity stems from the carbonyl group, which participates in various chemical reactions, enabling the formation of diverse derivatives.

Key Applications:

- Pharmaceuticals: It is a precursor for active pharmaceutical ingredients (APIs), contributing to the development of medications.

- Agrochemicals: The compound is used in the synthesis of herbicides and pesticides, enhancing agricultural productivity.

- Specialty Polymers: It plays a role in producing specialty polymers and fine chemicals, expanding its utility in industrial applications.

Biological Research

In biochemical studies, this compound has been employed to understand enzyme interactions and metabolic pathways. Its derivatives have shown potential in selectively inhibiting specific cellular processes.

Case Study:

A study screened a library of compounds for growth inhibition effects on S. cerevisiae, identifying 2-bromo-4'-chloropropiophenone as a compound that preferentially inhibits growth in MTAP-negative cells. This suggests potential applications in targeted cancer therapies, particularly for tumors with specific metabolic deficiencies .

Medicinal Chemistry

The compound has been investigated for its role as a selective serotoninergic depleting agent. Research indicates that chlorinated analogs of amphetamine synthesized from this compound exhibit varying degrees of central nervous system stimulation, although they may not be clinically useful compared to traditional stimulants .

Applications in Drug Development:

- Monoamine Oxidase Inhibitors: Research has focused on the synthesis of MAO inhibitors from this compound, which could have implications for treating mood disorders.

- Controlled Substance Analogues: Due to its structural properties, it has been analyzed for potential use in synthesizing analogues of controlled substances, highlighting its relevance in forensic science .

Data Table: Applications Overview

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemical Synthesis | Pharmaceuticals, Agrochemicals | Key intermediate for various APIs |

| Biological Research | Enzyme interaction studies | Selective growth inhibition identified |

| Medicinal Chemistry | MAO inhibitors, Controlled substance analogues | Potential for mood disorder treatments |

Safety and Environmental Impact

While this compound has numerous applications, safety considerations are paramount. The compound can cause skin and mucous membrane irritation upon contact. Additionally, it poses environmental risks if not handled properly; precautions must be taken to prevent contamination of water sources .

Mécanisme D'action

The mechanism of action of 4’-Chloropropiophenone involves its interaction with specific molecular targets. In biochemical studies, it has been shown to inhibit certain enzymes by binding to their active sites. This interaction can alter the enzyme’s activity, leading to changes in metabolic pathways. The compound’s ability to undergo various chemical reactions also makes it a valuable tool in studying structure-activity relationships (SAR) in organic synthesis .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Their Pharmacological Activity

The biological activity of chlorinated propiophenones is highly sensitive to substituent position and functional groups. Key comparisons include:

Des-Chlorobupropion (Compound 4)

- Structure : Lacks the chlorine substituent.

- Synthesis: Prepared via reductive amination of α-chloropropiophenone with tert-butylamine .

- Activity : Exhibits 50% lower potency at dopamine transporters (DAT) compared to bupropion (IC₅₀ = ~610 nM vs. 305 nM for bupropion) . This highlights the critical role of the para-chloro group in enhancing DAT binding affinity.

3'-Chloropropiophenone

- Structure : Chlorine at the meta position.

- Synthesis: Bromination of m-chloropropiophenone using bromine and HD2001 catalyst yields α-bromo derivatives, key intermediates in bupropion synthesis .

- Applications : Used in organic synthesis but shows distinct reactivity compared to the para isomer due to steric and electronic differences .

2-(tert-Butylamino)-4′-chloropropiophenone Hydrochloride

Table 1: Inhibition Potency (IC₅₀) at Neurotransmitter Transporters

| Compound | DAT (nM) | NET (nM) | SERT (nM) | Reference |

|---|---|---|---|---|

| Bupropion (1) | 305 | 3,715 | >10,000 | |

| Des-Chlorobupropion (4) | ~610 | N/A | Inactive | |

| Compound 3 (3'-Chloro) | 450 | 4,200 | Weak |

Key Findings :

- The para-chloro group in 4'-chloropropiophenone derivatives is essential for DAT selectivity and potency.

- Bulky substituents (e.g., tert-butylamino) reduce NET/SERT activity, favoring DAT specificity .

Reactivity Insights :

- Asymmetric Transfer Hydrogenation: β-Chloropropiophenone derivatives undergo selective 1,4-reduction to yield chiral alcohols, a reaction sensitive to substituent position .

- Micellar Catalysis: Pd-catalyzed α-arylation of this compound in TPGS-750-M micelles achieves 66% yield, demonstrating its utility in complex syntheses .

Activité Biologique

4'-Chloropropiophenone, a chemical compound with the CAS number 6285-05-8, has garnered attention in various fields of research due to its potential biological activities. This article aims to provide an in-depth examination of the biological activity of this compound, including its synthesis, pharmacological effects, and relevant case studies.

This compound is classified as an aromatic ketone with the molecular formula C10H9ClO. Its structure consists of a chlorinated phenyl group attached to a propiophenone moiety. The compound has a molecular weight of 168.62 g/mol and is noted for its reactivity in organic synthesis.

Synthesis

The synthesis of this compound can be achieved through various methods, including chlorination reactions and Friedel-Crafts acylation. One notable method involves the α-chlorination of commercially available propiophenone, yielding a high percentage of 82% in the final product . This synthetic pathway is significant as it allows for the preparation of derivatives that may exhibit enhanced biological activity.

Pharmacological Effects

Research has indicated that this compound may exhibit several pharmacological properties:

Toxicological Profile

According to safety data sheets, long-term exposure to this compound is not expected to produce chronic health effects. However, acute exposure can cause irritation to skin and eyes. No evidence of endocrine-disrupting properties has been found in current literature .

Case Studies

- Anti-HIV Research : A study demonstrated that derivatives synthesized from this compound exhibited promising anti-HIV activity, with one derivative showing significant potency against viral replication in MTAP-deficient cells—this highlights the potential for targeted cancer therapies .

- Chemical Genetic Screening : In another investigation focused on the methionine salvage pathway, compounds derived from this compound were screened for their ability to preferentially inhibit growth in MTAP-deficient yeast models. This research underscores the importance of structural modifications in enhancing biological efficacy .

Data Summary Table

| Property | Value/Description |

|---|---|

| Molecular Formula | C10H9ClO |

| Molecular Weight | 168.62 g/mol |

| Potential Activities | Cytotoxicity, Antiviral Activity |

| Synthesis Yield | Up to 82% in α-chlorination |

| Toxicological Classification | No chronic effects; irritant |

Q & A

Q. What are the stability challenges of this compound under varying storage conditions?

- Methodological Answer : Photodegradation and hydrolysis are major concerns. USP guidelines () recommend storage in amber vials at ≤-20°C with desiccants. Accelerated stability studies (40°C/75% RH) combined with HPLC monitoring quantify degradation products (e.g., dechlorinated byproducts) to establish shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.